Heptaammonium hydrogen (ethane-1,2-diylbis(nitrilobis(methylene)))tetrakisphosphonate
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Overview
Description
Heptaammonium hydrogen (ethane-1,2-diylbis(nitrilobis(methylene)))tetrakisphosphonate is a complex chemical compound with the molecular formula C6H20N2O12P4.7H3N and a molecular weight of 554.3305 g/mol. This compound is known for its unique structure, which includes multiple phosphonate groups, making it a valuable agent in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of heptaammonium hydrogen (ethane-1,2-diylbis(nitrilobis(methylene)))tetrakisphosphonate typically involves the reaction of ethane-1,2-diamine with formaldehyde and phosphorous acid under controlled conditions. The reaction proceeds through a series of steps, including the formation of intermediate compounds, which are subsequently converted into the final product through further reactions with ammonium hydroxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and optimized reaction conditions to ensure high yield and purity. The final product is often purified through crystallization or other separation techniques to meet the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
Heptaammonium hydrogen (ethane-1,2-diylbis(nitrilobis(methylene)))tetrakisphosphonate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced phosphonate species.
Substitution: The compound is capable of undergoing substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, pH, and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield phosphonate oxides, while reduction reactions can produce phosphonate hydrides. Substitution reactions can result in a wide range of substituted phosphonate derivatives.
Scientific Research Applications
Heptaammonium hydrogen (ethane-1,2-diylbis(nitrilobis(methylene)))tetrakisphosphonate has a wide range of scientific research applications, including:
Chemistry: It is used as a chelating agent and a stabilizer in various chemical reactions.
Biology: The compound is employed in biochemical studies to investigate enzyme interactions and metal ion binding.
Industry: The compound is used in water treatment processes, corrosion inhibition, and as an additive in various industrial formulations.
Mechanism of Action
The mechanism of action of heptaammonium hydrogen (ethane-1,2-diylbis(nitrilobis(methylene)))tetrakisphosphonate involves its ability to chelate metal ions and interact with various molecular targets. The compound’s multiple phosphonate groups allow it to form stable complexes with metal ions, which can inhibit metal-catalyzed reactions and prevent corrosion. Additionally, its interaction with biological molecules can modulate enzyme activity and influence biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Octapotassium (ethane-1,2-diylbis(nitrilobis(methylene)))tetrakisphosphonate
- Tetraammonium tetrahydrogen (ethane-1,2-diylbis(nitrilobis(methylene)))tetrakisphosphonate
- Pentaammonium trihydrogen (ethane-1,2-diylbis(nitrilobis(methylene)))tetrakisphosphonate
Uniqueness
Heptaammonium hydrogen (ethane-1,2-diylbis(nitrilobis(methylene)))tetrakisphosphonate is unique due to its heptaammonium structure, which provides enhanced stability and chelating ability compared to its similar compounds. This makes it particularly effective in applications requiring strong metal ion binding and stability under various conditions.
Properties
CAS No. |
93983-12-1 |
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Molecular Formula |
C6H41N9O12P4 |
Molecular Weight |
555.34 g/mol |
IUPAC Name |
heptaazanium;hydron;N,N,N',N'-tetrakis(phosphonatomethyl)ethane-1,2-diamine |
InChI |
InChI=1S/C6H20N2O12P4.7H3N/c9-21(10,11)3-7(4-22(12,13)14)1-2-8(5-23(15,16)17)6-24(18,19)20;;;;;;;/h1-6H2,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20);7*1H3 |
InChI Key |
JHPAYIOHFKRLFW-UHFFFAOYSA-N |
Canonical SMILES |
[H+].C(CN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])N(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+] |
Origin of Product |
United States |
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